Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
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Overview
Description
Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate: is an organic compound with the molecular formula C12H13NO6S It is a derivative of benzoic acid and contains both nitro and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate typically involves the reaction of Methyl 4-fluoro-3-nitrobenzoate with ethyl thioglycolate. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The thioester group can participate in nucleophilic substitution reactions, leading to the formation of different thioester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various thioester derivatives.
Scientific Research Applications
Chemistry: Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and the effects of nitro and thioester groups on biological systems .
Medicine: Its unique functional groups make it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioester group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Molecular Targets and Pathways:
Nitro Group: Can undergo reduction to form reactive nitrogen species.
Thioester Group: Can be targeted by nucleophiles, leading to the formation of thioester-linked products.
Comparison with Similar Compounds
- Methyl 4-[(2-methoxy-2-oxoethyl)thio]-3-nitrobenzoate
- Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
- Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-2-nitrobenzoate
Uniqueness: Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is unique due to its specific combination of functional groups. The presence of both nitro and thioester groups allows for a wide range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
methyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHCWSWZXVJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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